molecular formula C19H13Br B14415106 Chrysene, 5-(bromomethyl)- CAS No. 85083-61-0

Chrysene, 5-(bromomethyl)-

Cat. No.: B14415106
CAS No.: 85083-61-0
M. Wt: 321.2 g/mol
InChI Key: UGKCDSOEXQNEQR-UHFFFAOYSA-N
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Description

Chrysene, 5-(bromomethyl)- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Br. Chrysene itself consists of four fused benzene rings and is a natural constituent of coal tar. The addition of a bromomethyl group at the 5-position of chrysene introduces unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysene, 5-(bromomethyl)- can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs under reflux conditions in a non-polar solvent like carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, where the bromine radical selectively attacks the benzylic position of chrysene, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

While specific industrial production methods for chrysene, 5-(bromomethyl)- are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chrysene, 5-(bromomethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN2 mechanism).

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess to drive the reaction to completion.

    Oxidation: Conducted in aqueous or mixed solvent systems, often under acidic conditions to facilitate the oxidation process.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent, usually under an inert atmosphere to avoid unwanted side reactions.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include hydroxymethyl chrysene, aminomethyl chrysene, or thiomethyl chrysene.

    Oxidation: The primary product is 5-carboxychrysene.

    Reduction: The main product is 5-methylchrysene.

Scientific Research Applications

Chrysene, 5-(bromomethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the study of PAH derivatives and their reactivity.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, where its unique reactivity can be leveraged to introduce specific functional groups into target molecules.

Mechanism of Action

The mechanism of action of chrysene, 5-(bromomethyl)- largely depends on the specific chemical or biological context in which it is used. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various substitution and transformation reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Chrysene, 5-(bromomethyl)- can be compared with other brominated PAHs and chrysene derivatives:

    5-Methylchrysene: Similar in structure but lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Hydroxychrysene: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical properties and potential biological effects.

    5-Nitrochrysene: Contains a nitro group, which significantly alters its reactivity and toxicity compared to the bromomethyl derivative.

Conclusion

Chrysene, 5-(bromomethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.

Properties

CAS No.

85083-61-0

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

5-(bromomethyl)chrysene

InChI

InChI=1S/C19H13Br/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2

InChI Key

UGKCDSOEXQNEQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CBr

Origin of Product

United States

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